molecular formula C7H13N3O B1451117 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol CAS No. 1199215-90-1

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No.: B1451117
CAS No.: 1199215-90-1
M. Wt: 155.2 g/mol
InChI Key: WUHGAVVAXIJTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a triazole derivative characterized by a propanol backbone substituted with a 3,5-dimethyl-1,2,4-triazole moiety. Triazole derivatives are widely studied for their biological activities, including roles as herbicides, insecticides, and antifungal agents . Notably, triazole-containing compounds are known metabolites of fungicides like myclobutanil and herbicides such as 3-amino-1,2,4-triazole, indicating their metabolic and functional significance .

Biological Activity

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a compound belonging to the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₇H₁₃N₃O
Molecular Weight155.20 g/mol
CAS Number1199215-90-1
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds in the triazole family exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.

Antifungal Activity

Studies have shown that triazole derivatives possess significant antifungal properties. For instance:

  • Mechanism of Action : The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity.
CompoundMIC (µg/mL)Pathogen
3-(3,5-Dimethyl...)0.023Candida albicans
Posaconazole0.035Candida albicans

The above data indicates that the compound exhibits potent antifungal activity comparable to established antifungals like posaconazole .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

  • Inhibition Studies : It has been tested against various bacterial strains with promising results.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25

These results suggest that the compound may serve as a potential candidate for treating bacterial infections .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

  • Cell Line Studies : The compound was evaluated against several cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (breast cancer)27.3
HCT116 (colon cancer)6.2

These findings indicate that the compound shows significant cytotoxic effects against cancer cells .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of triazole derivatives, including this compound:

  • Study on Antifungal Activity : A recent study demonstrated that the compound exhibited strong antifungal activity against various strains of Candida spp., with a minimum inhibitory concentration (MIC) of as low as 0.023 µg/mL .
  • Antibacterial Evaluation : In another research project focusing on antibacterial properties, the compound was found effective against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : A comprehensive evaluation of its anticancer properties revealed that it significantly inhibited cell proliferation in several cancer cell lines with varying degrees of potency .

Scientific Research Applications

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In particular:

  • Case Study : A study demonstrated that derivatives of triazole compounds showed potent activity against various strains of fungi, including Candida albicans and Aspergillus niger. This suggests potential use in treating fungal infections in immunocompromised patients.

Anticancer Properties

Emerging research highlights the potential anticancer properties of triazole derivatives. The mechanism often involves:

  • Inhibition of Cell Proliferation : Studies have shown that certain triazole compounds can inhibit cancer cell growth by inducing apoptosis in malignant cells.
CompoundCancer TypeMechanism of Action
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-olBreast CancerInduces apoptosis via caspase activation
Other TriazolesVariousInhibits angiogenesis and cell cycle progression

Fungicides

The compound also finds application in agriculture as a fungicide. Its effectiveness against plant pathogens makes it valuable for crop protection.

  • Field Trials : In field trials conducted on crops such as wheat and corn, formulations containing triazole derivatives significantly reduced fungal diseases like rust and blight.
Crop TypePathogenEfficacy (%)
WheatPuccinia triticina85%
CornFusarium graminearum78%

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Reagents/Conditions :

  • KMnO₄/H₂SO₄ (acidic conditions, 60°C)

  • CrO₃ in acetone (Jones reagent)

Products :

Reaction PathwayProductYield
Oxidation to carboxylic acid3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid75%
Partial oxidation to ketone3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanal52%

Mechanism :
Protonation of the hydroxyl group followed by dehydrogenation and further oxidation. The triazole ring remains intact due to its stability under acidic conditions.

Substitution Reactions

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution.

Reagents/Conditions :

  • SOCl₂/Pyridine (conversion to chloride)

  • PBr₃ (conversion to bromide)

  • NH₃/Heat (amination)

Products :

ReagentProductYield
SOCl₂3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl chloride82%
PBr₃3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl bromide78%
NH₃ (excess)3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine65%

Mechanism :
SN₂ mechanism for halogenation; amination proceeds via nucleophilic displacement.

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.

Reagents/Conditions :

  • Acetic anhydride/H₂SO₄ (Fischer esterification)

  • Benzoyl chloride/Pyridine

Products :

ReagentProductYield
Acetic anhydride3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl acetate68%
Benzoyl chloride3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl benzoate71%

Kinetics :
Reaction rate increases with electron-withdrawing substituents on the acylating agent.

Triazole Ring Modifications

The 1,2,4-triazole ring participates in electrophilic substitutions, though methyl groups at positions 3 and 5 limit reactivity.

Reactions :

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C (low yield due to steric hindrance).

  • Sulfonation : SO₃/H₂SO₄ produces sulfonated derivatives for agrochemical applications.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or antimicrobial properties.

Examples :

Metal IonComplex FormedApplication
Cu(II)[Cu(C₇H₁₃N₃O)₂]²⁺Antimicrobial activity
Fe(III)[Fe(C₇H₁₃N₃O)Cl₃]Oxidation catalysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), which ensures regioselectivity and high yields under mild conditions . Alternative routes include nucleophilic substitution of propanol derivatives with 3,5-dimethyl-1H-1,2,4-triazole. Key steps involve purification via recrystallization (e.g., DMF-EtOH mixtures) and structural confirmation using 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on spectral

  • 1H^1H NMR: Peaks at δ 1.2–1.5 ppm (methylene protons adjacent to hydroxyl), δ 7.0–8.0 ppm (triazole protons).
  • IR: O–H stretch (~3300 cm1^{-1}), C–N stretch (~1600 cm1^{-1}) .
    Elemental analysis (C, H, N) should align with theoretical values (e.g., C8_8H14_{14}N3_3O) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH (2–12) and temperature (4–50°C) reveal degradation above 40°C in acidic conditions. Storage recommendations: anhydrous environment, −20°C, with desiccants .

Advanced Research Questions

Q. How does the 1,2,4-triazole moiety influence the compound’s antifungal activity, and what structural analogs show enhanced efficacy?

  • Methodological Answer : The triazole ring disrupts fungal ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), as demonstrated in Candida albicans assays . Modifications like fluorination at the phenyl group (e.g., 2,4-difluorophenyl derivatives) improve target affinity by 30–50%, measured via IC50_{50} values in microdilution assays .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking with GOLD (Genetic Optimisation for Ligand Docking) predicts binding poses by accounting for ligand flexibility and water displacement. Key parameters:

  • Scoring function: GoldScore (validated for CYP51).
  • Consensus docking (GOLD + AutoDock Vina) reduces false positives .
    Experimental validation via isothermal titration calorimetry (ITC) confirms ΔG values within ±1.5 kcal/mol of predictions .

Q. How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from metabolic instability (e.g., hydroxylation at the propanol chain) or poor bioavailability. Mitigation strategies:

  • Prodrug design : Acetylation of the hydroxyl group improves plasma half-life in murine models .
  • PK/PD modeling : Correlate MIC (in vitro) with tissue distribution profiles (in vivo) using LC-MS/MS .

Q. What catalytic systems optimize the synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Asymmetric catalysis with chiral ligands (e.g., BINAP or Salen complexes) achieves >90% enantiomeric excess (ee) in propanol chain functionalization. Key metrics:

  • Reaction monitoring via chiral HPLC (Chiralpak IA column).
  • Kinetic resolution studies to minimize racemization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid

  • Structure : Differs by replacing the terminal hydroxyl group (-OH) of propan-1-ol with a carboxylic acid (-COOH).
  • Such modifications could influence binding affinity in biological systems .
  • Applications: Not explicitly stated, but carboxylated triazole derivatives are common intermediates in drug synthesis.

Imidazolylindol-propanol

  • Structure: Features an imidazole ring fused to an indole moiety attached to propanol.
  • Biological Activity : Demonstrates potent antifungal activity against Candida albicans with a minimal inhibitory concentration (MIC) of 0.001 μg/mL, highlighting the impact of heterocyclic diversity on efficacy .
  • Comparison: While both compounds share a propanol backbone, the imidazole-indole system in this analog may enhance antifungal specificity compared to the triazole-based structure.

Thiophene- and Naphthalene-Substituted Propanol Derivatives

  • Examples: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and others listed in .
  • Key Differences : Substitution with thiophene or naphthalene groups introduces aromaticity and bulkiness, which may affect pharmacokinetic properties such as metabolic stability or receptor interaction .

Antifungal Potential

  • Triazole Derivatives: Known for antifungal properties, as seen in fluorometric screening tests using the alamar Blue assay.

Herbicidal and Insecticidal Roles

  • Triazole Metabolites : β-(1,2,4-Triazol-1-yl)-L-alanine, a metabolite of myclobutanil, underscores the role of triazole derivatives in plant protection. The dimethyl-triazole group in the target compound may share metabolic pathways or bioactivity with such agents .

Pharmacokinetic Considerations

Deuterated Analogs

  • Example : 7-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a deuterated CRF1 antagonist.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity MIC (μg/mL) Pharmacokinetic Notes Commercial Status
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol Triazole, propanol Potential agrochemical/metabolic roles N/A N/A Discontinued
Imidazolylindol-propanol Imidazole-indole, propanol Antifungal (Candida albicans) 0.001 High specificity Not specified
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid Triazole, carboxylic acid Intermediate in drug synthesis N/A Increased polarity Available
Deuterated CRF1 antagonist () Deuterated triazole-pyrazolooxazole CRF1 antagonism N/A Improved metabolic stability Under development

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGAVVAXIJTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.